Cas no 2925-39-5 (2,2,2-Trifluoro-N,N-dipropylacetimidamide)

2,2,2-Trifluoro-N,N-dipropylacetimidamide structure
2925-39-5 structure
商品名:2,2,2-Trifluoro-N,N-dipropylacetimidamide
CAS番号:2925-39-5
MF:C8H15N2F3
メガワット:196.2133
CID:1092980
PubChem ID:72942562

2,2,2-Trifluoro-N,N-dipropylacetimidamide 化学的及び物理的性質

名前と識別子

    • 2,2,2-Trifluoro-N,N-dipropylacetimidamide
    • 2,2,2-trifluoro-N,N-dipropylethanimidamide
    • 2925-39-5
    • A918625
    • インチ: InChI=1S/C8H15F3N2/c1-3-5-13(6-4-2)7(12)8(9,10)11/h12H,3-6H2,1-2H3
    • InChIKey: CUURDSIAJZLHEE-UHFFFAOYSA-N
    • ほほえんだ: N=C(N(CCC)CCC)C(F)(F)F

計算された属性

  • せいみつぶんしりょう: 196.11873297g/mol
  • どういたいしつりょう: 196.11873297g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 6
  • 複雑さ: 159
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 27.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

2,2,2-Trifluoro-N,N-dipropylacetimidamide セキュリティ情報

  • ちょぞうじょうけん:Sealed in dry,2-8°C

2,2,2-Trifluoro-N,N-dipropylacetimidamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM192666-5g
2,2,2-trifluoro-N,N-dipropylacetimidamide
2925-39-5 95%
5g
$808 2021-08-05
Chemenu
CM192666-5g
2,2,2-trifluoro-N,N-dipropylacetimidamide
2925-39-5 95%
5g
$*** 2023-03-29
Cooke Chemical
BD3466148-1g
2,2,2-Trifluoro-N,N-dipropylacetimidamide
2925-39-5 95+%
1g
RMB 1540.00 2025-02-21

2,2,2-Trifluoro-N,N-dipropylacetimidamide 関連文献

2,2,2-Trifluoro-N,N-dipropylacetimidamideに関する追加情報

Professional Introduction to Compound with CAS No. 2925-39-5 and Product Name: 2,2,2-Trifluoro-N,N-dipropylacetimidamide

The compound with the CAS number 2925-39-5 is a specialized chemical entity that has garnered significant attention in the field of pharmaceutical and biochemical research. Its product name, 2,2,2-Trifluoro-N,N-dipropylacetimidamide, provides a detailed molecular description that underscores its unique structural and functional attributes. This introduction aims to explore the compound's properties, potential applications, and recent advancements in research that highlight its significance.

Chemical Structure and Properties

The molecular structure of the compound 2925-39-5, identified as 2,2,2-Trifluoro-N,N-dipropylacetimidamide, consists of a fluorinated acetimidamide core substituted with two propyl groups. The presence of fluorine atoms introduces unique electronic and steric effects that influence its reactivity and interactions with biological targets. The fluorine atoms can enhance metabolic stability and binding affinity, making this compound a valuable candidate for drug development.

Fluorinated compounds have long been recognized for their role in pharmaceuticals due to their ability to modulate pharmacokinetic properties. The trifluoromethyl group in particular is well-documented for its ability to improve lipophilicity and binding interactions, thereby enhancing drug efficacy. In the case of 2,2,2-Trifluoro-N,N-dipropylacetimidamide, these properties are further augmented by the N,N-dipropylamidine moiety, which contributes to its solubility and bioavailability.

Pharmaceutical Applications

The compound's unique chemical profile positions it as a promising candidate for various pharmaceutical applications. One of the most notable areas of interest is its potential use as an intermediate in the synthesis of bioactive molecules. The acetimidamide scaffold is a versatile pharmacophore that has been explored in the development of kinase inhibitors, protease inhibitors, and other therapeutic agents.

Recent studies have highlighted the role of fluorinated acetimidamides in the design of small-molecule inhibitors targeting oncogenic pathways. For instance, modifications of the N,N-dipropylacetimidamide core have shown promise in inhibiting specific kinases involved in cancer progression. The fluorine atoms in these compounds can enhance binding to target proteins by increasing hydrophobic interactions and reducing susceptibility to metabolic degradation.

Moreover, the compound's ability to act as a precursor for more complex molecules makes it valuable in medicinal chemistry libraries. Researchers often utilize such intermediates to explore structure-activity relationships (SARs) and optimize drug candidates for better efficacy and reduced side effects.

Biological Activity and Mechanism of Action

The biological activity of 2925-39-5 (2,2,2-Trifluoro-N,N-dipropylacetimidamide) has been investigated in several preclinical studies. While specific target interactions may vary depending on structural modifications, preliminary research suggests that this compound exhibits inhibitory activity against certain enzymes and receptors relevant to therapeutic intervention.

The presence of fluorine atoms can influence the compound's interaction with biological targets by altering electronic distributions and steric hindrance. This can lead to enhanced binding affinity or selectivity over off-target proteins. For example, fluorinated analogs have been shown to improve potency against kinases by increasing hydrophobic interactions with key residues in the active site.

In addition to enzyme inhibition, this compound may also exhibit other biological effects such as modulation of signaling pathways or interaction with nucleic acids. These mechanisms are currently under investigation and could open new avenues for therapeutic applications.

Synthesis and Manufacturing Considerations

The synthesis of 2925-39-5 (2,2,2-Trifluoro-N,N-dipropylacetimidamide) involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include the introduction of fluorine atoms into the molecular framework followed by functionalization with propyl groups.

The use of advanced synthetic methodologies such as transition-metal-catalyzed reactions or flow chemistry can enhance efficiency and scalability. These approaches are particularly important for industrial production where cost-effectiveness and reproducibility are critical factors.

Quality control measures must be stringent to ensure that impurities do not affect downstream applications. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are essential for characterizing the compound's purity and structural integrity.

Future Research Directions

Ongoing research efforts continue to explore the full potential of 2925-39-5 (2,2,2-Trifluoro-N,N-dipropylacetimidamide) in pharmaceutical development. Future studies may focus on:

  • Expanding SAR studies to identify new analogs with enhanced potency or selectivity.
  • Investigating mechanisms of action through detailed biochemical assays.
  • Evaluating pharmacokinetic properties through preclinical models.
  • Developing novel synthetic routes for scalable production.

The integration of computational chemistry tools can also accelerate discovery by predicting molecular properties and virtual screening potential hits before experimental validation.

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